2,3-Dichloro-4-methoxybenzyl cyanide
Description
2,3-Dichloro-4-methoxybenzyl cyanide (C₉H₇Cl₂NO, MW: 216.07 g/mol) is a substituted benzyl cyanide derivative featuring two chlorine atoms at the 2- and 3-positions and a methoxy group at the 4-position of the aromatic ring. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or fine chemicals. Its structural complexity and substituent arrangement make it a subject of interest in reactivity studies and toxicological assessments.
Properties
CAS No. |
213994-78-6 |
|---|---|
Molecular Formula |
C9H7Cl2NO |
Molecular Weight |
216.06 g/mol |
IUPAC Name |
2-(2,3-dichloro-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7Cl2NO/c1-13-7-3-2-6(4-5-12)8(10)9(7)11/h2-3H,4H2,1H3 |
InChI Key |
HWTRFMJYHOISSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC#N)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 2,3-Dichloro-4-methoxybenzyl cyanide and related compounds:
Key Observations :
Toxicity and Handling Considerations
- Cyanide Release Risk: Unlike 4-methoxybenzyl trichloroacetimidate (non-cyanogenic), this compound may release cyanide ions upon metabolic degradation, requiring adherence to cyanide poisoning management guidelines (e.g., hydroxocobalamin or sodium thiosulfate therapy) .
- Comparison with Caffeic Acid : Caffeic acid exhibits low toxicity and is widely used in food and cosmetics , whereas the target compound’s cyanide moiety limits its applications to controlled laboratory settings.
Research Findings and Data
Metabolic and Toxicokinetic Data
- Cyanide Tolerance : Plasma cyanide levels >3 μmol/L correlate with clinical toxicity, necessitating rapid intervention .
- Antidote Efficacy : Sodium thiosulfate mitigates cyanide toxicity by enhancing conversion to thiocyanate, though its use in pediatric cases may require caution due to heart rate effects .
Stability and Reactivity
- Hydrolytic Stability : The methoxy group in the target compound may reduce hydrolysis rates compared to hydroxylated analogs like caffeic acid.
- Thermal Decomposition : Chlorine substituents increase thermal stability but may generate toxic fumes (e.g., HCl, HCN) under extreme conditions.
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